3-bromo-2-(difluoromethyl)-4-methylpyridine

Medicinal Chemistry Agrochemical Discovery Lipophilicity Modulation

Select this exact 3-bromo-2-(difluoromethyl)-4-methylpyridine isomer for lead optimization. The ortho-bromo handle enables late-stage Suzuki coupling, while the CHF₂ group uniquely acts as a lipophilic hydrogen bond donor—a bioisostere a CF₃ analog cannot replicate. The 4-methyl substituent blocks CYP450 oxidation and fills hydrophobic enzyme pockets. Avoid generic substitution: only this regiochemistry delivers the combined electronic and steric profile required for advanced kinase inhibitor and SDHI fungicide SAR campaigns.

Molecular Formula C7H6BrF2N
Molecular Weight 222.03 g/mol
CAS No. 1805314-80-0
Cat. No. B6601578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-2-(difluoromethyl)-4-methylpyridine
CAS1805314-80-0
Molecular FormulaC7H6BrF2N
Molecular Weight222.03 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)C(F)F)Br
InChIInChI=1S/C7H6BrF2N/c1-4-2-3-11-6(5(4)8)7(9)10/h2-3,7H,1H3
InChIKeyYVQIGFXYCGVAOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-(difluoromethyl)-4-methylpyridine CAS 1805314-80-0: A Strategic Halogenated Pyridine Building Block for Research


3-Bromo-2-(difluoromethyl)-4-methylpyridine (CAS 1805314-80-0) is a polysubstituted pyridine derivative with a molecular formula of C₇H₆BrF₂N and a molecular weight of 222.03 g/mol . It is primarily utilized as a specialized synthetic intermediate in medicinal and agrochemical chemistry, where its unique combination of substituents—a bromine atom for cross-coupling, a difluoromethyl group for modulating physicochemical properties, and a methyl group for steric and electronic tuning—enables access to novel chemical space. Key physical properties include a predicted density of 1.551±0.06 g/cm³ and a boiling point of 221.0±35.0 °C . It is typically supplied at a purity of 95% .

Why 3-Bromo-2-(difluoromethyl)-4-methylpyridine CAS 1805314-80-0 Cannot Be Simply Interchanged with In-Class Analogs


The precise regiochemistry of 3-bromo-2-(difluoromethyl)-4-methylpyridine dictates its unique reactivity profile, which is the critical factor for its selection. The bromine at the 3-position is ortho to the difluoromethyl group and meta to the ring nitrogen, creating a distinct electronic environment for oxidative addition in cross-coupling reactions compared to its 2- or 4-bromo isomers. Simultaneously, the difluoromethyl group at the 2-position acts as a weaker hydrogen bond donor and a more hydrophilic bioisostere than a trifluoromethyl group, directly impacting the pharmacokinetic profile of any derived final compound [1]. Generic substitution with an analog like 3-bromo-2-(trifluoromethyl)-4-methylpyridine would forfeit this specific hydrogen-bonding capacity and increase lipophilicity, while substituting with a non-methylated analog like 3-bromo-2-(difluoromethyl)pyridine would lose the steric and metabolic protection of the 4-methyl group. These are not interchangeable properties but deliberate design choices.

Quantitative Differentiation Guide for 3-Bromo-2-(difluoromethyl)-4-methylpyridine (CAS 1805314-80-0)


Lipophilicity Control: CHF2 vs. CF3 Pyridine Analogs

Replacing the CHF₂ group with a CF₃ group leads to a quantifiable increase in lipophilicity. The closest trifluoromethyl analog, 3-bromo-4-methyl-2-(trifluoromethyl)pyridine (CAS 1448776-80-4), has a measured LogP of 3.17 [1]. A broader analysis of difluoromethyl anisoles shows that the Δlog P (XCF₂H – XCH₃) ranges from −0.1 to +0.4, indicating that a CHF₂ group provides a smaller and more tunable increase in lipophilicity compared to the consistently larger boost from a CF₃ group, where analogous CF₃-CH₃ shifts typically exceed +0.7 [2]. This allows for the fine-tuning of ADME profiles.

Medicinal Chemistry Agrochemical Discovery Lipophilicity Modulation

Hydrogen Bond Donor Capacity of CHF2 vs. Non-Donor CF3 Group

The difluoromethyl (CHF₂) group acts as a lipophilic hydrogen bond donor, a capacity completely absent in the trifluoromethyl (CF₃) group. Abraham's solute ¹H NMR analysis has quantified the hydrogen bond acidity parameter (A) for the CHF₂ group in a range of 0.085 to 0.126 [1]. This property allows the CHF₂ group to mimic hydroxyl, thiol, or amine donors in biological systems, while the CF₃ analog is purely hydrophobic.

Bioisostere Design Molecular Recognition Target Binding

Regiochemical Impact on Physicochemical Properties: 4-Methyl vs. Des-Methyl Analog

The presence of the 4-methyl group significantly alters the boiling point and density of the pyridine core compared to its non-methylated analog. 3-Bromo-2-(difluoromethyl)-4-methylpyridine has a predicted density of 1.551 g/cm³ and a boiling point of 221.0 °C . In contrast, the simpler 2-(difluoromethyl)-4-methylpyridine scaffold, lacking the bromine, has fundamentally different physical properties and a molecular weight of only 143.13 g/mol . This difference directly impacts purification strategy and handling during synthesis.

Synthetic Chemistry Material Properties Purification

Specialized Application Scenarios for 3-Bromo-2-(difluoromethyl)-4-methylpyridine (CAS 1805314-80-0)


Optimization of Drug-like Properties in Kinase Inhibitor Programs

In lead optimization campaigns, particularly for kinase inhibitors where the hinge-binding motif is a 2-aminopyridine, the difluoromethyl group can replace a methyl or trifluoromethyl group to lower lipophilicity while introducing a hydrogen bond donor to interact with the ribose pocket or a catalytic lysine. The bromine handle allows for late-stage C-C bond formation via Suzuki coupling to explore the solvent-exposed region, directly utilizing the specific physicochemical advantage established in Section 3.1 and 3.2 [1].

Synthesis of CHF2-Containing SDHI Fungicide Analogs

Many modern succinate dehydrogenase inhibitor (SDHI) fungicides feature a 2-difluoromethylpyridine motif for its optimal balance of lipophilicity and hydrogen bonding. The 4-methyl group is a common substitution that fills a lipophilic pocket in the target enzyme. This specific building block enables the direct construction of advanced derivatives for structure-activity relationship (SAR) studies on crop protection agents, bypassing linear synthesis of the heterocyclic core, as inferred from the regiochemical differentiation in Section 3.3 [2].

Development of Metabolic Probes with Enhanced Oxidative Stability

For designing chemical probes where the benzylic position is a hot spot for CYP450-mediated oxidation, introducing the 4-methyl group can block a major metabolic pathway. Simultaneously, using the CHF₂ group provides a diagnostic ¹⁹F NMR handle for in-cell NMR studies and offers a lipophilic hydrogen bond donor for target engagement. This compound serves as the ideal central scaffold to introduce both features in a single step through cross-coupling, as supported by evidence in Sections 3.2 and 3.3 [REFS-1, REFS-3].

Quote Request

Request a Quote for 3-bromo-2-(difluoromethyl)-4-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.